2-Propenal, 3-(4-nitrophenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenal, 3-(4-nitrophenyl)- can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acrolein in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Propenal, 3-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and advanced purification techniques like high-performance liquid chromatography (HPLC) are used to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Propenal, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles like hydrazine (H2NNH2) to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrazine (H2NNH2) under reflux conditions.
Major Products Formed:
Oxidation: 3-(4-nitrophenyl)propanoic acid.
Reduction: 3-(4-aminophenyl)-2-propenal.
Substitution: Hydrazone derivatives
Scientific Research Applications
2-Propenal, 3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(4-nitrophenyl)- involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially disrupting cellular processes. The nitro group can also undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Cinnamaldehyde: Similar structure but lacks the nitro group.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the propenal moiety.
3-Nitropropenal: Similar structure but with different substitution patterns.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQVMMYDWQDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061932 | |
Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-79-8 | |
Record name | 4-Nitrocinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1734-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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